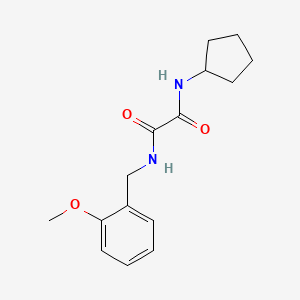

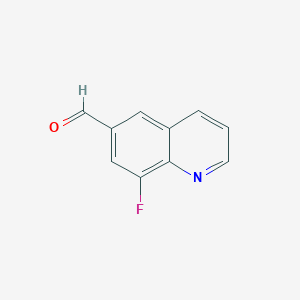

![molecular formula C17H11ClN2O2S B2835482 N-(6-氯苯并[d]噻唑-2-基)-3-氧代-2,3-二氢-1H-茚烯-1-甲酰胺 CAS No. 1203374-28-0](/img/structure/B2835482.png)

N-(6-氯苯并[d]噻唑-2-基)-3-氧代-2,3-二氢-1H-茚烯-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is a derivative of benzothiazole, a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide”, involves various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” and similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, 2-amino-6-chloro-benzothiazole yields fluorinated benzothiazolo[2,3-b]quinazoline-2H-ones analogues on microwave irradiation in the presence of 1-butyl-3-methylimidazolium and inorganic anions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” can be inferred from its IR, 1H, 13C NMR, and mass spectral data . For instance, its yield is 66%, melting point is 252–254 °C, and it has specific IR frequencies .科学研究应用

Anti-Inflammatory Activity

This compound has been evaluated for its anti-inflammatory activity . The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Analgesic Activity

The compound has also been evaluated for its analgesic activity . Some of the synthesized compounds have significant analgesic activities .

Ulcerogenic Activity

The compound has been evaluated for its ulcerogenic activity . Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Lipid Peroxidation Activities

The compound has been evaluated for its lipid peroxidation activities . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity . The investigation of antibacterial and antifungal screening data revealed that all the tested compounds showed moderate to good inhibition at 12.5–100 μg/mL in DMSO .

Urease Inhibition

In recent years, a number of compounds have been proposed as urease inhibitors , which are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .

COX-1 Inhibitory Activity

The colorimetric assays established weak COX-1 inhibitory activity of compounds compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .

Anti-Convulsant Activity

Benzothiazole’s literature is enriched with progressive findings of the moiety in respect of anticonvulsant activities .

安全和危害

未来方向

Benzothiazole-containing heterocycles are becoming ever more prevalent within pharmacological research due to their amenability for diverse modifications with the potential for structurally tailoring the heterocycle towards exciting medical purposes . Therefore, “N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” and similar compounds hold promise for future research and development in the pharmaceutical industry.

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O2S/c18-9-5-6-13-15(7-9)23-17(19-13)20-16(22)12-8-14(21)11-4-2-1-3-10(11)12/h1-7,12H,8H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGKLPYSEUAFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

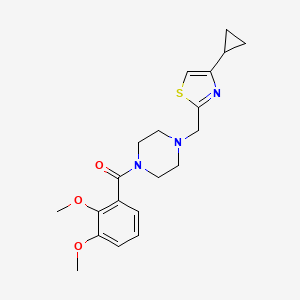

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2835399.png)

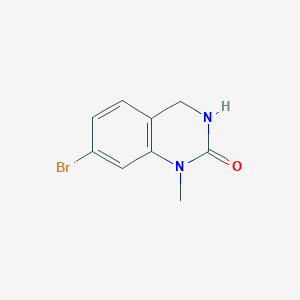

![2-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2835400.png)

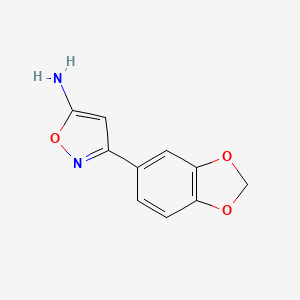

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2835403.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2835406.png)

![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)

![N-ethyl-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2835418.png)